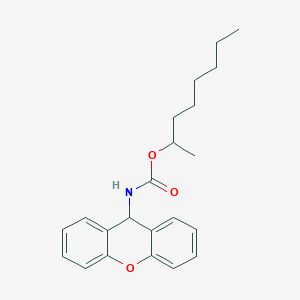

octan-2-yl N-(9H-xanthen-9-yl)carbamate

Description

Historical Development and Research Trajectory of Carbamate (B1207046) Chemistry

The history of carbamate chemistry began with the study of natural products. In 1864, physostigmine, a potent methylcarbamate ester, was isolated from the Calabar bean (Physostigma venenosum). nih.gov This discovery unveiled the biological potential of the carbamate moiety, initially leading to its medicinal use for treating conditions like glaucoma. nih.govnih.gov

The research trajectory expanded significantly in the 20th century. In the 1930s, synthetic efforts led to the development of carbamate pesticides, which offered an alternative to more persistent organochloride compounds. nih.govnih.gov The commercial introduction of the insecticide carbaryl (B1668338) in 1953 marked a major milestone in this area. nih.gov Beyond agriculture, the carbamate linkage is the fundamental repeating unit in polyurethanes, a versatile class of polymers with widespread industrial applications. nih.gov

In contemporary organic synthesis, the carbamate group is extensively used as a stable and reliable protecting group for amines. nih.gov More recently, there has been a resurgence of interest in carbamates within medicinal chemistry. Their structural resemblance to the peptide bond, combined with superior chemical and proteolytic stability, makes them valuable as peptide bond surrogates in drug design. nih.govnih.gov This has led to the development of numerous therapeutic agents and prodrugs where the carbamate group is a key structural or functional motif. nih.gov

Significance of the 9H-Xanthene Core in Contemporary Chemical Research

The 9H-xanthene scaffold is a privileged tricyclic system characterized by a dibenzo[b,e]pyran nucleus. nih.gov This structural core is of immense interest in both materials science and medicinal chemistry. A critical feature of the 9H-xanthene system is the C-9 position, as substituents at this site profoundly influence the molecule's physical, chemical, and biological properties. nih.gov

Xanthene derivatives are renowned for their photophysical characteristics and form the basis of many important dyes, including fluoresceins and rhodamines. acs.org Their applications in materials science leverage these properties, leading to their use as fluorescent probes, pH sensors, and components in laser technologies. nih.gov

From a medicinal chemistry perspective, the xanthene core is present in a multitude of compounds exhibiting a broad spectrum of biological activities. nih.gov Research has demonstrated that various xanthene derivatives possess significant antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net The versatility of this nucleus allows for the generation of large libraries of compounds for screening against diverse biological targets, making it a highly active area of ongoing research. nih.gov

Contextualization of octan-2-yl N-(9H-xanthen-9-yl)carbamate within the Landscape of Xanthene-Derived Carbamate Compounds

While specific research literature on this compound is sparse, its chemical identity places it within the class of N-xanthyl alkyl carbamates. This class of compounds is formed through the reaction of an alkyl carbamate with 9-xanthydrol, establishing a clear synthetic pathway. researchgate.net The structure represents a direct covalent linkage of an octan-2-yl carbamate unit to the C-9 position of the xanthene ring.

The scientific interest in such a molecule can be inferred from studies on closely related structural analogues where the xanthene core is substituted at the C-9 position with other nitrogen-containing functionalities. For instance, series of N-(9H-xanthen-9-yl)aminoalkanamides and N′-(9H-Xanthen-9-yl)carbohydrazides have been synthesized and investigated for their potential biological activities. nih.govnih.gov These studies have explored properties such as DNA binding affinity and cytotoxic activity against tumor cell lines. nih.gov Although these analogues were not found to act via a DNA intercalation mechanism, they demonstrate that the C-9 position is a key site for introducing functional groups to probe for anticancer activity. nih.gov

Therefore, this compound can be contextualized as a molecule designed to explore the chemical and biological space created by combining a biologically active carbamate moiety with the versatile xanthene scaffold. The octan-2-yl group provides a lipophilic alkyl chain, which can influence properties such as membrane permeability and solubility, while the N-(9H-xanthen-9-yl)carbamate framework provides a rigid, well-characterized core.

| Compound Class | General Structure | Area of Investigation | Reference |

|---|---|---|---|

| N-(9H-Xanthen-9-yl)carbamates | Xanthene-NH-CO-O-Alkyl | Hypothesized Antifungal/Anticancer Activity | N/A |

| N-(9H-Xanthen-9-yl)aminoalkanamides | Xanthene-NH-(CH2)n-CO-NR2 | Antitumor Activity, DNA Binding | nih.gov |

| N′-(9H-Xanthen-9-yl)carbohydrazides | Xanthene-NH-NH-CO-R | Antioxidant Activity | nih.gov |

| 9H-Xanthen-9-amines | Xanthene-NH-R | Gastric Antisecretory Activity | nih.gov |

Fundamental Research Questions and Objectives Pertaining to this compound and Analogues

The development and study of this compound and its analogues are driven by several fundamental research questions originating from its hybrid structure:

Synthesis and Derivatization: What are the most efficient and versatile synthetic methodologies for preparing a library of N-(9H-xanthen-9-yl)carbamates with diverse alkyl and aryl side chains? Can the established reaction between 9-xanthydrol and carbamates be optimized for high-throughput synthesis? researchgate.net

Biological Activity: Does the conjugation of a carbamate to the xanthene core impart novel or enhanced biological properties? Specifically, could these compounds act as potential antifungal agents, a known activity of some carbamates, or as cholinesterase inhibitors? nih.govmdpi.com Do they exhibit cytotoxic or antitumor effects similar to other C-9 substituted xanthene derivatives? nih.gov

Structure-Activity Relationships (SAR): How does varying the length, branching, and lipophilicity of the alkyl chain (e.g., the octan-2-yl group) affect the biological efficacy and selectivity of the molecule? What is the role of the carbamate linker compared to other linkers like amides or hydrazides at the C-9 position?

Physicochemical and Photophysical Properties: How does the attachment of the carbamate moiety to the C-9 position influence the inherent fluorescent properties of the xanthene core? Can these compounds be developed as novel fluorescent probes or sensors?

The primary objective is to synthesize and characterize these novel xanthene-carbamate constructs to systematically evaluate their potential in medicinal chemistry and materials science, thereby establishing clear structure-activity and structure-property relationships.

Overview of Established and Emerging Methodologies for Studying Xanthene-Carbamate Constructs

A comprehensive study of a molecule like this compound requires a multi-faceted analytical approach that combines techniques used for both carbamates and complex heterocyclic systems.

Structural Characterization:

Spectroscopy: The definitive structure of the synthesized compound and its analogues would be confirmed using a suite of spectroscopic methods. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is used to elucidate the proton and carbon framework, while Fourier-Transform Infrared (FTIR) spectroscopy helps to identify key functional groups, such as the carbamate C=O and N-H vibrations. nih.govorgsyn.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition of the compound.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and detailed information on the molecule's three-dimensional conformation and intermolecular interactions. researchgate.net

Analytical and Quantitative Methods:

Chromatography: Due to the potential thermal lability of the carbamate group, High-Performance Liquid Chromatography (HPLC) is the preferred method for purification and analysis. researchgate.net When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for identification and quantification in complex mixtures. mdpi.com Gas Chromatography (GC), often requiring a derivatization step to improve thermal stability, can also be employed. researchgate.net

Evaluation of Physicochemical and Biological Properties:

Fluorimetry: To investigate the photophysical properties, fluorescence spectroscopy is used to measure excitation and emission spectra, quantum yields, and fluorescence lifetimes.

Biological Assays: To assess biological activity, a range of in vitro assays would be utilized. These could include antimicrobial susceptibility testing, enzyme inhibition assays (e.g., for acetylcholinesterase and butyrylcholinesterase), and cytotoxicity assays against various cancer cell lines. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the electronic and geometric properties of the molecule, predict its reactivity, and simulate its docking with biological targets like enzymes or DNA. researchgate.net

| Methodology | Purpose | Key Information Obtained |

|---|---|---|

| NMR Spectroscopy ('H, 'C) | Structural Elucidation | Connectivity of atoms, chemical environment |

| FTIR Spectroscopy | Functional Group Identification | Presence of C=O, N-H, C-O bonds |

| LC-MS | Separation and Identification | Purity, molecular weight, fragmentation patterns |

| X-ray Crystallography | Definitive Structure Determination | 3D molecular structure, bond lengths/angles |

| Fluorescence Spectroscopy | Photophysical Analysis | Excitation/emission wavelengths, quantum yield |

| In Vitro Biological Assays | Activity Screening | IC50/EC50 values, cytotoxicity, enzyme inhibition |

| Computational Modeling (DFT) | Theoretical Analysis | Molecular orbitals, electrostatic potential, binding modes |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7473-60-1 |

|---|---|

Molecular Formula |

C22H27NO3 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

octan-2-yl N-(9H-xanthen-9-yl)carbamate |

InChI |

InChI=1S/C22H27NO3/c1-3-4-5-6-11-16(2)25-22(24)23-21-17-12-7-9-14-19(17)26-20-15-10-8-13-18(20)21/h7-10,12-16,21H,3-6,11H2,1-2H3,(H,23,24) |

InChI Key |

WJHKZQXSUBZUPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Octan 2 Yl N 9h Xanthen 9 Yl Carbamate

Precursor Synthesis and Preparative Strategies for the Carbamate (B1207046) Moiety

The successful synthesis of the target carbamate is contingent upon the efficient preparation of its constituent moieties. This involves the synthesis of the xanthene-derived amine and the activation of the octan-2-ol for carbamate formation.

The synthesis of 9H-xanthen-9-yl amine and its precursors is a critical first step. The xanthene scaffold is a privileged structure in medicinal chemistry and materials science. Various synthetic routes to functionalized xanthenes have been developed, often involving the condensation of aldehydes with phenols or naphthols, or the cyclization of appropriate precursors.

One common precursor for 9H-xanthen-9-yl amine is xanthone (B1684191) (9H-xanthen-9-one). The synthesis of xanthone itself can be achieved through methods such as the oxidation of xanthene or the cyclization of 2-phenoxybenzoic acid. Once xanthone is obtained, it can be converted to 9H-xanthen-9-yl amine through a reductive amination process.

Alternatively, xanthene derivatives can be synthesized using various catalytic systems. For instance, metal ion-exchanged NaY zeolites have been employed as heterogeneous catalysts for the synthesis of 1,8-dioxo-octa-hydro xanthene derivatives. chemmethod.com The general synthetic approach for xanthene derivatives often involves a one-pot condensation reaction, which is advantageous for its efficiency and atom economy. acs.org

A variety of catalysts have been explored for the synthesis of xanthenes, including:

Tetra-n-butylammonium fluoride (B91410)

SmCl3

CeCl3·7H2O

Co(HSO4)2

TMSCl

Ionic liquids

NaHSO4.SiO2

β-CD-BSA

L-proline

CsF

BiCl3

2,4,6-trichloro-1,3,5-triazine

Zn(OAc)2

Nanoparticles researchgate.net

The synthesis of 9H-xanthen-9-amine, specifically, can be achieved from xanthone through its conversion to an intermediate such as an oxime or imine, followed by reduction. The choice of synthetic route can be influenced by the desired purity, yield, and scalability of the process.

Octan-2-ol is a chiral secondary alcohol that can be obtained from commercial sources or synthesized through various methods, including the reduction of octan-2-one. For the formation of the carbamate linkage, octan-2-ol is typically converted into a more reactive derivative.

A common strategy for activating alcohols for carbamate synthesis is their conversion to chloroformates. Octan-2-yl chloroformate can be prepared by the reaction of octan-2-ol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene. This reaction is typically carried out at low temperatures to minimize the formation of side products like carbonates. nih.govscispace.com The reaction of an alcohol with phosgene produces the corresponding chloroformate and hydrogen chloride. nih.gov

Another approach involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), in a transesterification reaction with octan-2-ol. This method is considered a greener alternative to the use of phosgene. nih.gov The reaction can be catalyzed by a base or a suitable catalyst to afford an activated carbonate derivative of octan-2-ol, which can then react with an amine to form the carbamate.

Direct and Catalytic Approaches for the Formation of the N-(9H-Xanthen-9-yl)carbamate Linkage

The formation of the carbamate bond between 9H-xanthen-9-yl amine and the activated octan-2-ol derivative is the final and crucial step in the synthesis of the target molecule. This transformation can be achieved through various methodologies, including mild and metal-free approaches, as well as catalytic systems.

In recent years, there has been a significant focus on developing mild and metal-free methods for carbamate synthesis to avoid the use of toxic reagents and harsh reaction conditions.

One such method involves the use of carbonylating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI reacts with an alcohol to form an activated carbamoyl-imidazole intermediate, which then reacts with an amine to yield the desired carbamate. This method is known for its mild conditions and high yields. researchgate.netresearchgate.net

Another metal-free approach utilizes carbon dioxide (CO2) as a C1 building block. In the presence of a suitable base and a dehydrating agent, amines and alcohols can react with CO2 to form carbamates. researchgate.netwikipedia.org This method is highly attractive from a green chemistry perspective due to the abundance and non-toxic nature of CO2.

The reaction of amines with cyclic carbonates in the presence of an organocatalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has also been reported as a metal-free route to carbamates. scispace.com These reactions often proceed under ambient conditions and offer good chemo- and site-selectivity.

Below is a table summarizing some metal-free approaches to carbamate synthesis:

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| CDI Coupling | 1,1'-Carbonyldiimidazole (CDI), Amine, Alcohol | Mild, Room Temperature | High yields, Avoids toxic reagents |

| CO2 Fixation | Carbon Dioxide, Amine, Alcohol, Base, Dehydrating Agent | Mild pressure and temperature | Utilizes a renewable C1 source, Green |

| Organocatalysis | Cyclic Carbonate, Amine, Organocatalyst (e.g., TBD) | Ambient temperature | Metal-free, High selectivity |

Catalytic systems can offer enhanced reactivity and selectivity in carbamate synthesis. Zinc-based catalysts and lanthanide catalysts have shown promise in this area.

Zn/MCM-41: Mesoporous silica (B1680970) materials like MCM-41, when doped with metals such as zinc, can act as efficient heterogeneous catalysts. The high surface area and ordered pore structure of MCM-41 allow for good dispersion of the active metal sites. Zn/MCM-41 has been utilized in various organic transformations. researchgate.net In the context of carbamate synthesis, the Lewis acidic zinc sites on the MCM-41 support can activate the carbonyl group of a carbonate or a related precursor, facilitating the nucleophilic attack by the amine. The heterogeneous nature of the catalyst allows for easy separation and recycling, which is a significant advantage in sustainable synthesis. nih.gov While the direct application of Zn/MCM-41 for N-(9H-xanthen-9-yl)carbamate synthesis is not explicitly detailed in the literature, its utility in related reactions suggests its potential.

Lanthanum(III) Nitrate (B79036): Lanthanide compounds, including Lanthanum(III) nitrate (La(NO3)3), have emerged as effective catalysts in organic synthesis due to their unique Lewis acidity and oxophilicity. wikipedia.orgrsc.org Lanthanum(III) catalysts have been successfully employed in transesterification reactions to produce carbonates and carbamates. acs.orgrsc.org For instance, lanthanum(III) isopropoxide has been shown to catalyze the transesterification of methyl carbamates with various alcohols. acs.org Lanthanum(III) nitrate, being an inexpensive and stable salt, can also be used to prepare highly active catalytic species in situ. rsc.org These catalysts are known to be effective even with less reactive substrates and can promote reactions under relatively mild conditions. researchgate.net

The table below provides an overview of these catalytic systems:

| Catalyst | Precursors | Typical Conditions | Key Features |

|---|---|---|---|

| Zn/MCM-41 | Amine, Activated Carbonyl Source | Moderate temperature, Solvent | Heterogeneous, Recyclable, Lewis acidic sites |

| Lanthanum(III) Nitrate | Amine, Carbonate/Carbamate | Mild to moderate temperature, Solvent | Homogeneous or in situ generated, High activity, Good for less reactive substrates |

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired carbamate product. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.

For catalytic reactions, the catalyst loading is a critical factor. For instance, in a zinc chloride-catalyzed carbamate synthesis, it was observed that increasing the catalyst equivalence from 0.1 to 0.5 significantly improved the product yield. nih.gov

The choice of solvent can also have a profound impact on the reaction outcome. Solvents can influence the solubility of reactants and catalysts, as well as the stability of intermediates.

Temperature is another important parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential.

The reaction time needs to be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is important to determine the optimal reaction time.

A systematic study of these parameters allows for the development of a robust and efficient synthetic protocol. The following table illustrates a hypothetical optimization study for a generic carbamate synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | Toluene | 80 | 12 | 65 |

| 2 | 10 | Toluene | 80 | 12 | 78 |

| 3 | 10 | Dichloromethane | 40 | 24 | 72 |

| 4 | 10 | Acetonitrile | 80 | 12 | 85 |

| 5 | 10 | Acetonitrile | 100 | 8 | 92 |

| 6 | 15 | Acetonitrile | 100 | 8 | 91 |

Through such optimization studies, the most favorable conditions for the synthesis of octan-2-yl N-(9H-xanthen-9-yl)carbamate can be established to ensure high yield and purity of the final product.

Derivatization Reactions and Functional Group Transformations on this compound

The unique structure of this compound, featuring a bulky, UV-active xanthene moiety, a reactive carbamate linker, and a chiral alkyl chain, offers multiple sites for chemical modification. These transformations are crucial for generating derivatives with tailored properties and for creating complex molecular architectures.

The carbamate group (-OCONH-) is a versatile functional group that can undergo several transformations. While more stable than esters, carbamates can be cleaved or modified under specific conditions.

Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield octan-2-ol, xanthydrol, and carbon dioxide. Basic hydrolysis typically proceeds through the elimination of the alcohol, followed by the decomposition of the resulting carbamic acid. nih.gov This reaction is often used for the deprotection of amines or alcohols that were masked as carbamates during a synthetic sequence.

N-Alkylation and N-Acylation: The nitrogen atom of the carbamate can act as a nucleophile, although its reactivity is diminished by the delocalization of its lone pair into the carbonyl group. Under strongly basic conditions to deprotonate the nitrogen, it can be alkylated or acylated. For instance, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a strong base like sodium hydride would yield the corresponding N-alkylated derivative. This modification can alter the steric and electronic properties of the molecule.

Reaction with Electrophiles: The carbamate nitrogen can react with various electrophiles. For instance, treatment with tosyl chloride or nosyl chloride under basic conditions can lead to the formation of N-sulfonylated carbamates, which can function as orthogonal protective groups in more complex syntheses. rsc.org

Table 1: Representative Conditions for Carbamate Group Modification

| Transformation | Reagents and Conditions | Expected Product |

| Basic Hydrolysis | 1. 2M NaOH (aq), EtOH, Reflux2. Acidic workup | Octan-2-ol and Xanthydrol |

| N-Alkylation | 1. NaH, THF, 0 °C2. CH₃I, 0 °C to rt | octan-2-yl N-methyl-N-(9H-xanthen-9-yl)carbamate |

| N-Sulfonylation | 1. Pyridine, CH₂Cl₂2. TsCl, 0 °C to rt | octan-2-yl N-tosyl-N-(9H-xanthen-9-yl)carbamate |

The 9H-xanthene core consists of two benzene (B151609) rings fused to a central pyran ring. These aromatic rings are susceptible to electrophilic aromatic substitution, and the benzylic C-9 position can undergo oxidation.

Electrophilic Aromatic Substitution (SEAr): The benzene rings of the xanthene moiety can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.org The ether oxygen and the carbamate substituent influence the regioselectivity of these reactions, typically directing incoming electrophiles to the ortho and para positions relative to the oxygen bridge. acs.org For example, nitration with nitric acid and sulfuric acid would likely introduce nitro groups onto the aromatic rings, significantly altering the electronic properties of the molecule.

Oxidation: The C-9 position of the 9H-xanthene core is a benzylic carbon, which is prone to oxidation. nih.gov Treatment with common oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, can convert the C-H bond at this position into a carbonyl group, yielding the corresponding xanthone derivative. nih.govresearchgate.net This transformation results in a planar, conjugated ketone structure. nih.gov Photocatalytic oxidation using visible light and a suitable sensitizer (B1316253) has also been shown to be an effective method for converting 9H-xanthenes to xanthones. nih.gov

Table 2: Potential Transformations of the 9H-Xanthene Core

| Transformation | Reagents and Conditions | Expected Product Moiety |

| Nitration | HNO₃, H₂SO₄, 0 °C | Nitro-substituted xanthene |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Bromo-substituted xanthene |

| Oxidation | KMnO₄, Acetone, H₂O, Reflux | Xanthone derivative |

The stereochemistry of this compound is determined by the chiral center at the C-2 position of the octyl chain. The synthesis and subsequent reactions of this compound require careful consideration of stereochemical outcomes.

The most direct method for stereoselective synthesis involves using an enantiomerically pure starting material, either (R)-octan-2-ol or (S)-octan-2-ol. The reaction of the enantiopure alcohol with a suitable xanthyl-based reagent (e.g., 9-isocyanato-9H-xanthene) would proceed with retention of configuration at the chiral center, yielding the corresponding enantiomerically pure carbamate.

Controlling the stereochemistry in subsequent derivatization reactions is crucial. researchgate.net

Reactions modifying the carbamate or the distant xanthene core are unlikely to affect the stereocenter on the octyl chain.

However, if reactions were to be performed on the octyl chain itself, the proximity of the chiral center would need to be considered to avoid racemization or to induce diastereoselectivity. For instance, functionalization at the C-3 position could be influenced by the existing stereocenter at C-2. Each ketoreductase (KR) domain in polyketide synthases, for example, controls both the choice of which epimer of a substrate to reduce and the stereochemistry of the reduction itself, thereby dictating the final diastereomer. nih.gov This principle of enzymatic or catalytic control is central to achieving high stereoselectivity in complex molecule synthesis.

Advanced Methodologies for Reaction Monitoring and Product Confirmation

Moving beyond simple endpoint analysis, advanced methodologies allow for real-time tracking of reaction progress and rigorous confirmation of product purity and identity.

In situ spectroscopic techniques provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling, thus offering a true depiction of the reaction kinetics. nih.gov

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the synthesis of this compound. nih.gov By using an attenuated total reflection (ATR) probe inserted directly into the reaction vessel, one can track the reaction's progress. Key spectral changes would include the disappearance of the strong, broad O-H stretching band of octan-2-ol (around 3300 cm⁻¹) and the disappearance of the isocyanate (-N=C=O) stretch (around 2250 cm⁻¹) if 9-isocyanato-9H-xanthene is used as a reagent. Concurrently, the appearance and growth of the carbamate N-H stretch (around 3300 cm⁻¹) and the carbamate carbonyl (C=O) stretch (around 1700 cm⁻¹) would signify product formation. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop and flow-NMR systems, allows for detailed, quantitative monitoring of reactions in real-time. magritek.comsci-hub.se For the synthesis of this compound, ¹H NMR could be used to track the disappearance of the proton signal corresponding to the C-H of the alcohol in octan-2-ol and the appearance of new signals for the protons on the octan-2-yl and xanthene moieties in the product. rsc.org This provides quantitative data on conversion rates and can help identify short-lived intermediates. beilstein-journals.org

Chromatographic methods are indispensable for assessing the purity of the reaction mixture and for isolating the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction. nbinno.comacs.org Aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. The disappearance of the starting material spots (e.g., octan-2-ol and a xanthyl derivative) and the appearance of a new spot corresponding to the more nonpolar carbamate product indicates the reaction is proceeding. nbinno.com By comparing the relative intensities of the spots, one can estimate the extent of the reaction. The spots are typically visualized under a UV lamp, where the UV-active xanthene moiety of the product would appear as a dark spot on a fluorescent background. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. Analytically, it can be used to determine the precise purity of the product and to quantify the amounts of any remaining starting materials or byproducts. A reversed-phase HPLC method would likely be employed, where the nonpolar product would have a longer retention time than the more polar starting alcohol. For purification, preparative HPLC can be used to isolate the desired compound from unreacted starting materials and impurities, yielding a highly pure sample. The UV-active xanthene core provides a strong chromophore, making UV detection a highly sensitive method for HPLC analysis. youtube.com

Table 3: Chromatographic Parameters for Analysis

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Application |

| TLC | Silica Gel 60 F₂₅₄ | 4:1 Hexane:Ethyl Acetate | UV (254 nm) | Qualitative reaction monitoring |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV (e.g., 254 nm, 280 nm) | Purity assessment, quantification, isolation |

Mechanistic Elucidation and Computational Chemistry Studies of Octan 2 Yl N 9h Xanthen 9 Yl Carbamate

Reaction Mechanism Investigations of Carbamate (B1207046) Formation (e.g., Xanthydrol Derivatization in Alcoholic Solvents)

The formation of N-(9H-xanthen-9-yl)carbamates through the reaction of a carbamate with 9-xanthydrol is a well-established derivatization technique, often employed for the analysis of carbamates. researchgate.netnih.gov The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism.

The proposed mechanism involves the following key steps:

Protonation of Xanthydrol: In an acidic medium, the hydroxyl group of 9-xanthydrol is protonated by an acid catalyst (commonly HCl), forming a good leaving group (water).

Formation of the Xanthyl Cation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized 9-xanthyl cation. This carbocation is notably stable due to the delocalization of the positive charge over the adjacent aromatic rings of the xanthene structure.

Nucleophilic Attack: The nitrogen atom of the octan-2-yl carbamate, acting as a nucleophile, attacks the electrophilic C-9 carbon of the xanthyl cation. This step results in the formation of a new carbon-nitrogen bond.

Deprotonation: A final deprotonation step from the nitrogen atom regenerates the acid catalyst and yields the final product, octan-2-yl N-(9H-xanthen-9-yl)carbamate.

This derivatization method is effective for various carbamates, including methyl, ethyl, and butyl carbamates, as well as more complex carbamate pesticides, indicating its general applicability. researchgate.netnih.gov The use of an alcoholic solvent is common, and the reaction is typically performed under mild conditions. researchgate.net

Kinetic Studies of Chemical Transformations and Reaction Rate Determinations

Kinetic studies on the derivatization of analogous alkyl carbamates with xanthydrol reveal that the reaction rate is significantly influenced by several parameters, including temperature, reaction time, and catalyst concentration. nih.gov While specific rate constants for this compound are not determined, the general trends observed for similar reactions provide valuable insight.

Key Parameters Influencing Reaction Rate:

Temperature: The rate of derivatization is temperature-dependent. For instance, studies on methyl and ethyl carbamates found optimal reaction temperatures around 20°C, whereas for certain carbamate pesticides, the optimal temperature was higher, at 60°C. nih.gov This suggests that an optimal temperature exists for the reaction involving octan-2-yl carbamate to maximize yield and minimize potential side reactions or degradation.

Reaction Time: The time required to achieve maximum derivatization yield varies. For simple alkyl carbamates, reaction times as short as 10 minutes have been reported to be optimal, while for other carbamates, a longer duration of 60 minutes was necessary. nih.gov

Acid Concentration: As an acid-catalyzed reaction, the concentration of the acid (e.g., HCl) is a critical factor. An optimal acid concentration is required to efficiently generate the xanthyl cation without causing undesirable side reactions. Studies have reported optimal HCl concentrations in the range of 0.05 M to 0.2 M for related derivatizations. nih.gov

The table below summarizes the optimized reaction conditions found for the derivatization of various carbamates with xanthydrol, which can serve as a starting point for optimizing the synthesis of this compound.

| Carbamate Type | Optimal Temperature (°C) | Optimal Time (min) | Optimal HCl Conc. (M) | Reference |

|---|---|---|---|---|

| Methyl/Ethyl Carbamate | 20 | 10 | 0.2 | researchgate.net |

| Carbamate Pesticides | 60 | 60 | 0.05 | nih.gov |

Characterization of Reaction Intermediates and Transition States

The elucidation of the reaction mechanism relies on the identification of key intermediates and the characterization of transition states. wikipedia.org

Reaction Intermediates: The primary intermediate in the formation of this compound is the 9-xanthyl cation . This carbocation's high stability is the driving force for the reaction. Its structure is planar, allowing for effective delocalization of the positive charge across the fused ring system. The formation of this stable intermediate from xanthydrol under acidic conditions is a well-understood process.

Transition States: The reaction proceeds through at least two major transition states.

First Transition State: This occurs during the cleavage of the C-O bond of the protonated xanthydrol to form the xanthyl cation and a water molecule.

Second Transition State: This is the highest energy point along the reaction coordinate for the C-N bond formation step. wikipedia.org It involves the nucleophilic attack of the carbamate nitrogen on the xanthyl cation. The geometry of this transition state would feature a partial bond between the nitrogen and the C-9 carbon of the xanthene ring. According to the Hammond-Leffler postulate, for this likely fast and exothermic step, the transition state would be "early," resembling the structure of the reactants (the xanthyl cation and the carbamate). wikipedia.org

Direct experimental observation of these transient species is challenging. However, their structures and energies can be effectively modeled using computational chemistry methods, providing detailed insights into the reaction pathway. nih.govnih.govresearchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.netresearchgate.net DFT studies can provide a deep understanding of the reactivity and stability of the carbamate.

Molecular Orbitals: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. mdpi.com For a typical carbamate, the HOMO is expected to have significant contributions from the nitrogen lone pair, making it the primary site for nucleophilic attack. The LUMO is often associated with the carbonyl group (C=O), which is the site for electrophilic attack. In the context of the derivatization reaction, the high energy of the carbamate's HOMO would facilitate its attack on the LUMO of the highly electrophilic xanthyl cation. mdpi.com

Energetics: DFT calculations can be used to compute the potential energy surface of the reaction. researchgate.net This allows for the determination of the relative energies of reactants, intermediates, transition states, and products. Such calculations can confirm the thermodynamic feasibility of the proposed reaction mechanism and provide quantitative estimates of activation barriers, which are directly related to the reaction kinetics. For carbamate pesticides, DFT has been used to determine degradation pathways by calculating the energies of different molecular fragments. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov

Conformational Analysis: The this compound molecule possesses considerable conformational flexibility due to several rotatable single bonds in the octyl chain and at the connection to the carbamate group. MD simulations can explore the potential energy surface to identify low-energy conformers and understand the molecule's preferred shapes in different environments (e.g., in solution). Studies on other carbamates have successfully used these techniques to explore their configurational landscape. chemrxiv.org

Intermolecular Interactions: MD simulations can also model how the molecule interacts with its surroundings. For example, simulations in a solvent like water or an organic solvent can provide insights into solvation effects, solubility, and the potential for aggregation through intermolecular forces such as hydrogen bonding and van der Waals interactions.

Computational models are instrumental in predicting the most probable course of a chemical reaction and explaining its selectivity. nih.govnih.gov

Reaction Pathways: By mapping the potential energy surface using methods like DFT, computational models can compare different potential reaction pathways. researchgate.net For the formation of this compound, this would involve calculating the energy barriers for each step of the proposed mechanism (protonation, water loss, nucleophilic attack, deprotonation) to confirm it as the lowest energy path. mdpi.com

Selectivity: The octan-2-yl group contains a chiral center. If a racemic mixture of octan-2-yl carbamate is used, it will result in a mixture of diastereomeric products. Computational modeling could be employed to investigate if the reaction exhibits any kinetic or thermodynamic selectivity for one stereoisomer over the other by calculating the energies of the diastereomeric transition states and products. Furthermore, if competing nucleophiles are present, these models can predict the selectivity of the xanthyl cation for the carbamate over other species.

Academic Investigations into the Functional Roles and Potential Applications of Octan 2 Yl N 9h Xanthen 9 Yl Carbamate

Applications in Materials Science and Advanced Polymer Chemistry

The unique optical and chemical properties of xanthene-carbamate derivatives also make them attractive for applications in materials science and polymer chemistry. Their ability to absorb and emit light, coupled with their responsiveness to external stimuli, has been explored in the development of novel dyes, luminescent materials, and responsive systems.

Xanthene derivatives are a well-established class of dyes with applications ranging from biological imaging to laser dyes. rsc.orgnih.gov The color and fluorescence of these dyes can be tuned by modifying the functional groups on the xanthene moiety. rsc.org For example, rhodamine B, a cationic xanthene dye with dialkylamino groups, is a red fluorescent dye, while fluorescein (B123965) is a green fluorescent dye. rsc.org

The luminescent properties of xanthene dyes are influenced by their molecular structure and their environment. nih.gov Modifications to the xanthene core can lead to changes in the absorption and emission spectra, as well as the quantum yield of fluorescence. nih.gov Researchers have investigated the effects of introducing different substituents on the photophysical properties of xanthene dyes, aiming to develop new materials with enhanced performance for applications such as dye-sensitized solar cells and optical sensors. rsc.orguri.edu

Certain xanthene derivatives, known as leuco dyes, can exist in a colorless (leuco) form that can be converted to a colored form through a chemical or photochemical reaction. nih.gov This property is the basis for their use in thermochromic materials, which change color in response to temperature changes. nih.govmedcraveonline.com The transition between the colored and colorless states is often a reversible process involving the opening and closing of a spirocyclic ring. nih.gov

In a typical leuco dye-based thermochromic system, the dye, a developer, and a solvent are microencapsulated. medcraveonline.com At low temperatures, the dye and developer form a colored complex. As the temperature increases, the solvent melts and dissolves the dye, causing it to revert to its colorless leuco form. medcraveonline.com The use of ionic liquids as developers for xanthene-based leuco dyes has been explored to create irreversible thermochromic markers. nih.gov

Role in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. These interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, can be used to create large, well-organized assemblies from smaller molecular building blocks. frontiersin.org While the specific role of octan-2-yl N-(9H-xanthen-9-yl)carbamate in supramolecular chemistry is not extensively documented, the structural features of the xanthene-carbamate scaffold suggest potential for its involvement in host-guest interactions.

The carbamate (B1207046) group is capable of forming hydrogen bonds, which are a key driving force in many supramolecular systems. orientjchem.org The xanthene ring system, with its extended π-electron system, could participate in π-π stacking interactions with other aromatic molecules. nih.gov These properties suggest that xanthene-carbamate derivatives could be designed to act as guests that bind to specific host molecules or as building blocks for the self-assembly of larger supramolecular structures. The development of such systems could lead to new applications in areas such as drug delivery and molecular sensing. nih.govrsc.org

Research into Catalytic Applications or Ligand Design Principles

There is currently a lack of published research specifically investigating the use of this compound as a catalyst or in the design of ligands for catalytic processes. The foundational components of the molecule, the xanthene scaffold and the carbamate linkage, are present in various catalytically active systems. However, dedicated studies on the catalytic potential of this exact compound, where the octan-2-yl and N-(9H-xanthen-9-yl) moieties are combined, have not been reported. The steric and electronic properties conferred by the bulky xanthene group and the flexible octyl chain could theoretically be explored for creating specific catalytic pockets or for influencing the coordination sphere of a metal center in ligand design, but such explorations have not been documented.

Development as Advanced Synthetic Reagents

In the realm of organic synthesis, carbamates are widely recognized for their role as protecting groups for amines due to their stability and selective removal under specific conditions. nih.govmasterorganicchemistry.com The N-(9H-xanthen-9-yl) group, in particular, is a known protecting group for amides and other functionalities. However, specific research detailing the development and application of this compound as an "advanced synthetic reagent" beyond a potential protecting group is not found in the available literature. The term "advanced synthetic reagent" implies a role in facilitating specific chemical transformations, such as acting as a selective acylating agent, a precursor for radical reactions, or a component in multicomponent reactions. While the synthesis of various carbamates is a well-established field, the unique utility of this specific compound as a reagent to achieve novel or more efficient chemical transformations has not been a subject of published academic investigation. organic-chemistry.orgorganic-chemistry.org

Further research would be necessary to determine if this compound possesses any unique properties that would render it useful as a specialized catalyst, ligand, or synthetic reagent.

Structure Research Activity Relationships and Design Principles for N 9h Xanthen 9 Yl Carbamate Derivatives

Systematic Modulation of the Octyl Moiety and Its Influence on Chemical Properties

The octan-2-yl portion of "octan-2-yl N-(9H-xanthen-9-yl)carbamate" plays a crucial role in defining the molecule's physical and chemical characteristics, such as solubility and reactivity. The length and branching of the alkyl chain can be systematically altered to fine-tune these properties for particular research needs.

Reactivity: The steric hindrance around the carbamate (B1207046) linkage is a key determinant of its reactivity. The secondary nature of the octan-2-yl group, as opposed to a primary octan-1-yl isomer, introduces greater steric bulk near the carbamate's oxygen atom. This increased steric hindrance can influence the rate of reactions involving the carbamate group, for instance, by impeding the approach of nucleophiles or electrophiles. Modifications to the octyl chain, such as introducing further branching, would be expected to further decrease the reactivity of the carbamate moiety. Conversely, employing a linear octyl chain would likely enhance reactivity due to reduced steric hindrance.

Solubilization: The lipophilicity imparted by the octyl chain significantly impacts the solubility of the entire molecule. The long alkyl chain generally confers high solubility in nonpolar organic solvents. However, for applications requiring solubility in more polar environments, the octyl moiety can be modified. For instance, the introduction of hydrophilic functional groups, such as hydroxyl or ether linkages, at various positions along the octyl chain can enhance aqueous solubility. The position of such modifications would also be critical; a terminal functional group would have a more pronounced effect on increasing polarity compared to a group closer to the carbamate linkage. The balance between lipophilicity and hydrophilicity can thus be precisely controlled to suit the requirements of a specific experimental setup, such as in the formulation of solutions for spectroscopic studies or as components in biphasic reaction systems.

The table below illustrates the conceptual impact of modifying the octyl moiety on the properties of N-(9H-xanthen-9-yl)carbamate derivatives.

| Octyl Moiety Variation | Expected Impact on Reactivity | Expected Impact on Solubility in Nonpolar Solvents | Expected Impact on Solubility in Polar Solvents |

| Octan-2-yl (secondary) | Moderate | High | Low |

| Octan-1-yl (primary) | Higher | High | Low |

| 2-Ethylhexyl (branched) | Lower | Very High | Very Low |

| 8-Hydroxyoctan-1-yl | Higher | Moderate | Higher |

Impact of Substituents on the 9H-Xanthene Ring System on Chemical Behavior and Functional Attributes

The 9H-xanthene ring system is not merely a passive scaffold but an electronically active component of the molecule. The introduction of substituents onto this ring system can profoundly alter the chemical behavior and functional attributes of the entire compound. These effects are primarily governed by the electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—and their position on the aromatic rings.

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the xanthene ring system. This can impact the reactivity of the carbamate nitrogen by influencing its nucleophilicity. Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density of the ring. Such modifications can be leveraged to tune the electronic properties of the molecule for applications in areas like molecular sensing, where changes in the electronic environment of the xanthene core can be monitored, for example, through fluorescence spectroscopy. The photophysical properties of xanthene derivatives are known to be highly sensitive to substitution on the ring system. nih.gov

The position of the substituent also plays a critical role. For instance, a substituent at a position that allows for direct resonance interaction with the xanthene oxygen atom or the carbamate linkage will have a more pronounced effect on the molecule's electronic properties than a substituent at a position where only inductive effects are operative. libretexts.org

The following table provides a conceptual overview of how different substituents on the xanthene ring might influence the properties of the carbamate derivative.

| Xanthene Ring Substituent | Electronic Effect | Potential Impact on Carbamate Reactivity | Potential Functional Attribute |

| -NO2 (Nitro) | Electron-withdrawing | Decrease | Altered photophysical properties |

| -OCH3 (Methoxy) | Electron-donating | Increase | Enhanced fluorescence quantum yield |

| -Cl (Chloro) | Inductively electron-withdrawing, resonance electron-donating | Minor decrease | Modified lipophilicity and reactivity |

| -NH2 (Amino) | Strongly electron-donating | Significant increase | Introduction of a site for further functionalization |

Stereochemical Effects on Synthesis Efficiency and Chemical Reactivity

The presence of a chiral center at the 2-position of the octyl group in "this compound" introduces stereochemical considerations that can significantly affect both its synthesis and chemical reactivity.

Synthesis Efficiency: The synthesis of this compound would typically involve the reaction of 9H-xanthen-9-yl isocyanate with octan-2-ol or the reaction of 9H-xanthen-9-amine with an octan-2-yl chloroformate. If racemic octan-2-ol is used, a racemic mixture of the (R)- and (S)-enantiomers of the final product will be obtained. The separation of these enantiomers can be a challenging and costly process, often requiring chiral chromatography. Alternatively, an enantiomerically pure product can be synthesized by using an enantiomerically pure starting material, such as (R)-octan-2-ol or (S)-octan-2-ol. The efficiency of stereoselective syntheses can be high, but the availability and cost of the chiral starting materials are important factors. In some cases, the stereochemistry of the reactants can influence the reaction kinetics, potentially leading to different reaction rates for the formation of the two enantiomers in a process known as kinetic resolution.

Chemical Reactivity: The stereochemistry of the octan-2-yl group can influence the chemical reactivity of the carbamate in stereoselective reactions. In interactions with other chiral molecules or in a chiral environment (such as within an enzyme active site in a research context), the two enantiomers may exhibit different reactivities. This is due to the different three-dimensional arrangement of the atoms, which can lead to different steric and electronic interactions. For example, one enantiomer might fit more favorably into a chiral binding pocket, leading to a higher reaction rate or a different reaction outcome compared to the other enantiomer.

Rational Design Principles for Novel Xanthene-Carbamate Compounds with Tailored Research Functionalities

The development of novel xanthene-carbamate compounds for specific research applications can be guided by a set of rational design principles derived from an understanding of the structure-property relationships discussed in the preceding sections.

A key principle is the modular design of the molecule, where the three main components—the xanthene ring, the carbamate linker, and the alkyl moiety—can be independently modified to achieve the desired properties.

Tuning Solubility and Lipophilicity: For applications requiring specific solubility characteristics, the alkyl chain can be tailored. Shorter or more branched chains can decrease melting points and affect solubility. mdpi.com The introduction of polar functional groups can enhance aqueous solubility.

Modulating Reactivity: The steric and electronic environment of the carbamate linkage can be adjusted. The use of sterically hindered alcohols in the synthesis can decrease the reactivity of the carbamate, making it more stable for certain applications. nih.gov Conversely, less hindered alcohols can be used to create more reactive carbamates.

Incorporating Functional Probes: The xanthene ring is an ideal platform for the attachment of functional groups that can act as reporters or probes. For example, the introduction of fluorescent groups can allow for the tracking and visualization of the molecule in various systems. The photophysical properties of the xanthene core can be fine-tuned by the choice and position of substituents. nih.gov

Introducing Specific Recognition Moieties: The alkyl chain or the xanthene ring can be functionalized with specific recognition elements, such as biotin (B1667282) for binding to streptavidin or a reactive group for covalent attachment to a target molecule.

By systematically applying these principles, it is possible to design and synthesize a library of xanthene-carbamate derivatives with a wide range of tailored functionalities for diverse research applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization (excluding biological activity if implies clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that can be employed to predict the chemical properties and research-relevant activities of novel N-(9H-xanthen-9-yl)carbamate derivatives, thereby optimizing their design. youtube.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured properties.

For the design of xanthene-carbamate compounds, QSAR models could be developed to predict properties such as:

Solubility: Models can be built to predict the solubility of the compounds in various solvents based on calculated molecular descriptors such as molecular weight, logP (a measure of lipophilicity), and polar surface area.

Reactivity: The reactivity of the carbamate group could be modeled using quantum chemical descriptors that quantify the electronic properties of the atoms involved in the carbamate linkage, as well as steric descriptors that describe the bulkiness of the surrounding groups. nih.gov

Spectroscopic Properties: QSAR models could be developed to predict the absorption and emission wavelengths of fluorescent derivatives by correlating these properties with descriptors that describe the electronic structure of the xanthene chromophore.

The development of a QSAR model involves several key steps:

Data Set Generation: A diverse set of N-(9H-xanthen-9-yl)carbamate derivatives with experimentally measured properties of interest is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the measured property.

Model Validation: The predictive power of the model is rigorously assessed using statistical validation techniques to ensure its reliability for predicting the properties of new, untested compounds.

By using validated QSAR models, researchers can virtually screen large libraries of potential xanthene-carbamate structures and prioritize the synthesis of those compounds that are predicted to have the most desirable properties for a given research application, thus saving time and resources.

Advanced Research Methodologies and Future Directions in N 9h Xanthen 9 Yl Carbamate Chemistry

Innovations in High-Throughput Synthesis and Screening for Analog Libraries

The generation and evaluation of large collections of structurally related compounds, or analog libraries, is a cornerstone of modern chemical research. High-throughput synthesis (HTS) and high-throughput screening (HTS) are critical for rapidly identifying molecules with desired properties.

High-Throughput Synthesis: The synthesis of an octan-2-yl N-(9H-xanthen-9-yl)carbamate analog library can be accelerated using parallel and automated synthesis techniques. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and molecular diversity. nih.gov An automated platform could execute a series of MCRs in a 96-well plate format, systematically varying the alcohol and other functional groups to produce a diverse library of N-(9H-xanthen-9-yl)carbamate derivatives. nih.gov This approach allows for the rapid generation of hundreds of distinct compounds for subsequent screening.

High-Throughput Screening: Once synthesized, these libraries can be evaluated using HTS assays. For instance, if exploring potential enzymatic inhibition, a fluorescent-based assay in a 384-well plate format could be developed to measure the activity of a target enzyme in the presence of each compound. nih.gov Such a screen could rapidly identify "hits"—compounds that exhibit significant inhibitory activity. A recent HTS campaign to identify glutaminase (B10826351) inhibitors successfully screened a library of approximately 30,000 compounds, demonstrating the power of this approach to uncover novel molecular scaffolds. nih.gov

Below is a hypothetical data table illustrating the results from a primary HTS of a focused N-(9H-xanthen-9-yl)carbamate library against a generic kinase target.

| Compound ID | R-Group (Alcohol Moiety) | Concentration (µM) | % Inhibition | Hit (Y/N) |

| XAN-001 | octan-2-yl | 10 | 12.5 | N |

| XAN-002 | hexan-1-yl | 10 | 8.3 | N |

| XAN-003 | cyclohexyl | 10 | 65.7 | Y |

| XAN-004 | benzyl | 10 | 72.1 | Y |

| XAN-005 | tert-butyl | 10 | 5.2 | N |

This interactive table showcases hypothetical screening data, where compounds with inhibition greater than 50% are flagged as hits for further investigation.

Emerging Analytical Techniques for In-depth Characterization

Beyond standard techniques like NMR and mass spectrometry for basic identification, a deeper understanding of the structural, electronic, and behavioral properties of N-(9H-xanthen-9-yl)carbamates requires more advanced analytical methods.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive technique is crucial for analyzing complex reaction mixtures and for retrospective screening. nih.gov It can be used to detect and quantify not only the target compounds but also trace-level byproducts and metabolites, providing a comprehensive profile of the compound's stability and reactivity. nih.gov

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information. This data is invaluable for understanding intramolecular interactions and for validating the binding modes predicted by computational models. nih.gov

Time-Resolved Spectroscopy: Techniques like picosecond time-resolved fluorescence measurements can be employed to study the photophysical properties of the xanthene core. nih.gov This is particularly relevant if the compounds are being investigated for applications in materials science or as photocatalysts, allowing researchers to measure dynamics such as electron transfer rates. nih.gov

Computational Modeling: Molecular dynamics (MD) simulations and covalent docking studies offer insights into the dynamic behavior of these molecules and their potential interactions with biological targets. nih.gov These computational experiments can predict binding conformations and affinities, guiding the design of more potent analogs.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. engineering.org.cn These tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the design-make-test-analyze cycle.

Reaction Prediction: AI can predict the outcomes of chemical reactions, including yields and potential side products. princeton.edu Researchers at the University of Nottingham have demonstrated that AI models, when supplied with data from in-situ sensors monitoring variables like color and temperature, can accurately predict reaction yield and purity in real-time. chemai.io For the synthesis of xanthene-carbamates, this could optimize reaction conditions, reduce waste, and improve efficiency. A "random forest" model, for example, can accurately predict reaction yields by building numerous decision trees from a training set of experimental data. princeton.edu

A hypothetical application is shown below, where an ML model predicts the reaction yield for the synthesis of different carbamate (B1207046) analogs under specific conditions.

| Amine Moiety | Alcohol Moiety | Catalyst | Predicted Yield (%) | Actual Yield (%) |

| 9H-xanthen-9-amine | octan-2-ol | DMAP | 85 | 82 |

| 9H-xanthen-9-amine | propan-1-ol | DMAP | 91 | 93 |

| 9H-xanthen-9-amine | phenol | EDC | 65 | 68 |

| 9H-xanthen-9-amine | tert-butanol | DMAP | 25 | 21 |

This interactive table compares machine learning-predicted reaction yields with actual experimental outcomes, demonstrating the potential accuracy of AI in synthetic chemistry.

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to minimize environmental impact by reducing waste and avoiding hazardous reagents.

Green Synthesis of the Xanthene Core: Traditional methods for synthesizing the xanthene heterocycle can be replaced with more sustainable alternatives. Methodologies using ultrasound irradiation as an energy source, in combination with eco-friendly catalysts like ZrCl₄ or reusable heterogeneous catalysts, can produce xanthene derivatives in high yields with short reaction times. nih.gov One-pot condensation reactions of a β-naphthol derivative with an aldehyde are a common and efficient route. nih.gov

Eco-Friendly Carbamate Formation: The synthesis of the carbamate functional group is also undergoing a green transformation. Historically, this process often involved highly toxic reagents like phosgene (B1210022). researchgate.net Novel, greener routes are now being explored. These include:

Hofmann Rearrangement: A green oxidation process using reagents like oxone and potassium chloride can convert amides into carbamates without the use of hazardous materials. nih.govresearchgate.net

Carbon Dioxide (CO₂) as a C1 Source: Direct synthesis from CO₂, an amine, and an alcohol represents a highly atom-economical and sustainable approach to carbamate production. ionike.com

Alcoholysis of Ureas: The reaction of ureas or polyureas with dialkyl carbonates over a reusable catalyst, such as MgO–ZnO, provides another phosgene-free route to N-substituted carbamates. ionike.com

Interdisciplinary Research Synergies for Advancing Xanthene-Carbamate Systems in Chemical Science

The rapid advancement in the study of complex molecular systems like N-(9H-xanthen-9-yl)carbamates is not possible within a single scientific discipline. Progress is driven by the convergence of expertise from various fields.

Chemistry and Computer Science: The collaboration between synthetic chemists and computer scientists is essential for developing and implementing the AI and ML models used for reaction prediction and compound design. dartmouth.edu Chemists provide the experimental data and domain knowledge, while computer scientists build the predictive algorithms.

Chemistry and Engineering: The development of high-throughput synthesis and screening platforms requires the expertise of chemical engineers and automation specialists to design and operate the robotic systems that enable large-scale experimentation.

Synthetic Chemistry and Structural Biology: When exploring biological applications, the synergy between synthetic chemists who create the molecules and structural biologists who determine their interactions with proteins (e.g., via X-ray crystallography) is crucial. nih.gov This collaboration provides the structure-activity relationship (SAR) data needed to guide the iterative process of lead optimization.

Organic Chemistry and Materials Science: The investigation of xanthene derivatives for applications in photocatalysis or as fluorescent dyes brings together organic chemists and materials scientists. nih.gov The chemists synthesize the compounds, while materials scientists characterize their physical and electronic properties and integrate them into functional devices.

Through these interdisciplinary collaborations, the full potential of the N-(9H-xanthen-9-yl)carbamate scaffold can be explored, leading to innovations across diverse areas of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.